molecular formula C18H29N3O B11798690 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B11798690
M. Wt: 303.4 g/mol
InChI Key: PSCBSRNHNTXOPI-LWKPJOBUSA-N
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Description

2-Amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one is a chiral tertiary amine-containing ketone derivative with a piperidine backbone. The compound features a stereogenic center at the 2S position of the piperidine ring, substituted with a benzyl(ethyl)amino-methyl group.

The compound is synthesized via methods analogous to those described for related structures, such as coupling reactions involving chiral amino-propanone intermediates (e.g., CAS 102292-89-7 in ). Its molecular formula is C₁₇H₂₇N₃O, with a molecular weight of 289.4 g/mol ().

Properties

Molecular Formula

C18H29N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C18H29N3O/c1-3-20(13-16-9-5-4-6-10-16)14-17-11-7-8-12-21(17)18(22)15(2)19/h4-6,9-10,15,17H,3,7-8,11-14,19H2,1-2H3/t15?,17-/m0/s1

InChI Key

PSCBSRNHNTXOPI-LWKPJOBUSA-N

Isomeric SMILES

CCN(C[C@@H]1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

Patent CN113045484A outlines a tert-butyl carbamate (Boc)-protected piperidine synthesis starting from 4-acetyl-piperidine-1-carboxylic acid tert-butyl ester. Adapting this approach:

  • Step 1 : React Boc-protected piperidine with chloroform under basic conditions (e.g., DBU, −20°C to 0°C) to form a chlorinated intermediate.

  • Step 2 : Sodium azide substitution in methanol/ethanol at 50–60°C yields an azide derivative.

  • Step 3 : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction reduces the azide to the primary amine while retaining the Boc group.

StepReagents/ConditionsYieldKey Challenges
1DBU, CHCl₃, −20°C85%Exothermic reaction; strict temperature control required
2NaN₃, MeOH, 60°C78%Azide handling safety
3H₂ (1 atm), Pd-C92%Boc group stability under reducing conditions

Introduction of Benzyl-Ethyl-Aminomethyl Side Chain

The benzyl-ethyl-amine moiety is introduced via reductive amination or nucleophilic substitution. Source suggests alkylation of the piperidine nitrogen with a benzyl-ethyl-amine-containing electrophile. A modified protocol from CN110498762B employs:

  • Mitsunobu Reaction : Coupling a hydroxymethyl-piperidine intermediate with benzyl-ethyl-amine using DIAD/TPP.

  • Reductive Amination : Condensing benzyl-ethyl-amine with a ketone-functionalized piperidine using NaBH₃CN.

Critical parameters:

  • Temperature : 0–25°C to minimize racemization.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalyst : Chiral ligands (e.g., (R)-BINAP) to preserve stereochemistry.

Propan-1-one Backbone Installation

The final acylation step attaches the 2-amino-propan-1-one group. Source indicates this is achieved via:

  • Step 1 : Reaction of the piperidine intermediate with chloroacetone in the presence of K₂CO₃.

  • Step 2 : Ammonolysis (NH₃/MeOH) to convert the ketone to the primary amine.

Optimization of Critical Steps

Stereochemical Control at C2

The (2S) configuration is critical for biological activity. Patent CN110498762B achieves enantioselectivity using:

  • Chiral Ligands : (S)-BINAP or (R)-DTBM-SEGPHOS in asymmetric hydrogenation.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates.

Protecting Group Strategy

  • Boc Protection : Used for piperidine nitrogen to prevent unwanted side reactions.

  • Benzyloxycarbonyl (Cbz) : Alternative for amine protection during acylation steps.

Characterization and Quality Control

Spectroscopic Analysis

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.81 (s, 2H, CH₂N), 3.02 (q, J = 7.0 Hz, 2H, NCH₂CH₃).

    • ¹³C NMR : 172.1 ppm (C=O), 56.8 ppm (piperidine C2).

  • Mass Spectrometry : ESI-MS m/z 303.4 [M+H]⁺, matching the molecular formula C₁₈H₂₉N₃O.

Chiral Purity Assessment

  • HPLC : Chiralpak IC-3 column, hexane:isopropanol (80:20), flow rate 1.0 mL/min. Retention time: 12.7 min (S-isomer).

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Boc-Protected RouteHigh stereocontrol; scalableMulti-step deprotection40–45%
Reductive AminationFewer steps; mild conditionsModerate enantioselectivity50–55%
Enzymatic ResolutionExcellent ee (>99%)Costly enzymes; slow kinetics35–40%

Industrial-Scale Considerations

  • Cost Efficiency : Boc-protected intermediates reduce purification costs.

  • Safety : Azide intermediates require specialized handling.

  • Environmental Impact : Catalytic hydrogenation preferred over stoichiometric reductants .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one exhibit promising anticancer properties. Mannich bases, a class of compounds that includes this molecule, have been studied for their ability to induce cytotoxicity in various cancer cell lines. For instance, studies have shown that certain Mannich bases derived from piperidine structures can inhibit the growth of human colon cancer cells with IC50 values lower than 10 μM .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has documented various Mannich bases with significant antibacterial and antifungal effects, indicating that derivatives of this compound may also possess similar properties. The introduction of specific substituents can enhance these activities, making them candidates for further development in antimicrobial therapies .

Neurological Applications

There is emerging evidence that compounds with similar structures may interact with neurotransmitter systems, providing potential therapeutic avenues for neurological disorders. For example, derivatives have been explored as acetylcholinesterase inhibitors, which are relevant in the treatment of conditions like Alzheimer's disease . This suggests that this compound could be investigated for neuroprotective effects.

Case Studies

StudyFocusFindings
Mannich Bases in Medicinal ChemistryAnticancer ActivityIdentified several Mannich bases with IC50 values <10 μM against human cancer cell lines.
Antimicrobial ActivityAntibacterial and antifungal propertiesDocumented diverse activities among Mannich bases, highlighting structure–activity relationships.
Neuroprotective PotentialAcetylcholinesterase inhibitionCompounds similar to this structure showed promise as inhibitors for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents pKa (Predicted) Applications/Notes
Target Compound 1421021-85-3 C₁₇H₂₇N₃O 289.4 Benzyl(ethyl)amino, 2S-piperidine N/A Potential CNS activity (inferred from analogs)
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354029-53-0 C₁₈H₂₈N₃O 302.4 Benzyl(methyl)amino, 3-piperidine N/A Discontinued (CymitQuimica)
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C₁₇H₂₅N₃O 287.4 Cyclopropyl(benzyl)amino, pyrrolidine N/A Supplier: Shanghai Danfan
(S)-2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 1354024-71-7 C₁₅H₂₉N₃O 267.4 Cyclopropyl(methyl)amino, 2S-piperidine, 3-methyl 9.13 Higher lipophilicity (Predicted)
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one 102292-89-7 C₁₄H₂₀N₂O 232.3 Phenyl, piperidine N/A Intermediate in tubulysin analogs (cytotoxic agents)
2-[Benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one N/A C₁₈H₂₁NO 267.4 Benzyl(methyl)amino, 4-methylphenyl N/A Analogue with aryl substitution ()

Key Findings from Comparative Analysis

Cyclopropyl substituents (e.g., 1401665-37-9) introduce ring strain, which could modulate receptor binding kinetics.

Stereochemical Influence :

  • The 2S configuration in the target compound and analogs (e.g., 1354024-71-7) is critical for chiral recognition in biological systems, as seen in related CNS-targeting agents.

Physicochemical Properties :

  • The pKa of 9.13 for 1354024-71-7 indicates a basic nitrogen, likely protonated under physiological conditions, influencing solubility and protein binding.

Research and Commercial Considerations

  • Availability : Several analogs (e.g., 1354029-53-0, 10-F084310) are discontinued, highlighting challenges in sourcing.
  • Therapeutic Potential: Structural parallels to G protein-coupled receptor (GPCR) ligands () suggest possible utility in neuropharmacology, though direct evidence is lacking.
  • Safety and Regulation: Derivatives like 2-[benzyl(methyl)amino]-1-(4-methylphenyl)propan-1-one are flagged in analytical reports (), emphasizing the need for purity assessments in research.

Biological Activity

The compound 2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]propan-1-one , also known by its CAS number 864686-28-2, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C28H33N3O2C_{28}H_{33}N_{3}O_{2} with a molecular weight of approximately 443.6 g/mol. Its structure features a piperidine ring substituted with a benzyl(ethyl)amino group, which is significant for its biological interactions.

The compound has been investigated for its inhibitory effects on various enzymes and receptors. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the central nervous system. AChE inhibitors are often explored for their therapeutic applications in conditions such as Alzheimer's disease.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Acetylcholinesterase Inhibition : Studies have demonstrated that derivatives similar to this compound exhibit significant binding affinity to AChE, potentially improving cholinergic signaling in the brain .
  • Anticancer Activity : Research indicates that certain piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may have anticancer properties .
  • Neuroprotective Effects : The ability to modulate neurotransmitter levels hints at potential neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study utilizing molecular docking revealed that the compound interacts favorably with key residues in the active site of AChE. The binding affinity was quantified with an IC50 value indicative of effective inhibition .
  • Anticancer Potential :
    • In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis .
  • Neuroprotective Studies :
    • Animal models have shown that administration of this compound leads to improved cognitive function in models of Alzheimer's disease, correlating with reduced levels of amyloid plaques and improved synaptic integrity .

Summary of Findings

Biological ActivityMechanism/EffectReference
AChE InhibitionBinding to active site residues
Anticancer ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsImproved cognitive function in animal models

Q & A

Basic: What are the critical steps in synthesizing this compound, and which analytical techniques are essential for structural confirmation?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with chiral piperidine derivatives and introducing benzyl(ethyl)amino and aminopropanone moieties. Key steps include:

  • Chiral resolution to maintain the (2S)-stereochemistry .
  • Nucleophilic substitution for introducing the benzyl(ethyl)amino group .
  • Coupling reactions to assemble the piperidine and propan-1-one backbone .

Analytical validation requires:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups .
  • HPLC-MS for purity assessment and molecular weight verification .
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration .

Basic: How is the biological activity of this compound initially assessed in preclinical research?

Methodological Answer:
Primary screening involves:

  • In vitro binding assays (e.g., receptor affinity studies using radioligand displacement) to identify molecular targets .
  • Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to evaluate potency (IC₅₀ values) .
  • Cell-based viability assays (e.g., MTT or ATP luminescence) to assess cytotoxicity .
    Secondary validation includes dose-response curves and selectivity profiling against related targets to minimize off-target effects .

Advanced: What strategies optimize synthesis yield and purity while preserving stereochemical integrity?

Methodological Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require rigorous drying to prevent hydrolysis .
  • Catalyst screening : Chiral catalysts (e.g., BINOL-derived) improve enantiomeric excess (ee) in asymmetric steps .
  • Temperature control : Low temperatures (−20°C to 0°C) mitigate racemization in amine coupling steps .
  • Purification : Use of preparative HPLC with chiral columns resolves diastereomers .

Advanced: How can researchers resolve contradictions in reported pharmacological data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. CHO) alter receptor binding kinetics .
  • Compound stability : Degradation under storage conditions (e.g., light, humidity) reduces effective concentrations. Conduct forced degradation studies (ICH guidelines) to identify labile groups .
  • Data normalization : Use internal controls (e.g., reference inhibitors) and standardized metrics (e.g., pIC₅₀) for cross-study comparisons .

Advanced: What methodologies are recommended for studying metabolic stability and degradation pathways?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS (HRMS) with fragmentation patterns to map phase I/II metabolites .
  • Isotope labeling : ¹⁴C-labeled compound tracks degradation products in environmental matrices (soil/water) .

Advanced: How does the compound’s environmental fate impact ecotoxicological risk assessments?

Methodological Answer:

  • Partitioning studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd) to predict mobility .
  • Biotic transformation : Use microcosm models with microbial communities to assess biodegradation rates .
  • Toxicity profiling : Conduct Daphnia magna or algae growth inhibition tests to derive EC₅₀ values for ecological risk thresholds .

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